1-Benzyl-2-methylpiperidin-4-amine
Description
1-Benzyl-2-methylpiperidin-4-amine is a piperidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 2-position, and an amine group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol.
Key synthetic routes involve reductive amination of ketone precursors. For example, a related compound, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, is synthesized via reductive amination using titanium(IV) isopropoxide and methanolic methylamine, achieving stereochemical control . While direct synthesis data for this compound are sparse in the provided evidence, analogous methods suggest high-yield pathways (e.g., 83% yield for (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine using sodium triacetoxyborohydride) .
Properties
IUPAC Name |
1-benzyl-2-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-13(14)7-8-15(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRSAZKEWVLRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620153 | |
| Record name | 1-Benzyl-2-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321345-30-6 | |
| Record name | 1-Benzyl-2-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-methylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-2-methylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidines.
Scientific Research Applications
1-Benzyl-2-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-benzyl-2-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-Benzyl-2-methylpiperidin-4-amine are best contextualized against analogs with variations in substituents, stereochemistry, or ring modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations :
N-Substituents (e.g., phenylethyl, thienylmethyl, nitrobenzyl) alter electronic and steric profiles.
Stereochemical Impact :
- Chiral analogs like (S)-2g exhibit optical activity (α = -47.7°), which is critical for enantioselective receptor binding . The absence of stereochemical data for this compound suggests a need for further study.
Synthetic Efficiency :
- Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) or titanium(IV) isopropoxide achieves high yields (>80%) for related compounds .
Biological Activity
1-Benzyl-2-methylpiperidin-4-amine (BMMPA) is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a derivative of piperidine. Its structure includes a benzyl group at the 1-position and a methyl group at the 2-position of the piperidine ring, which contribute to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 321345-30-6 |
| Solubility | Soluble in organic solvents |
The biological activity of BMMPA primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may function as an inhibitor or modulator depending on the specific biochemical pathways involved. The exact mechanisms remain under investigation, but initial studies suggest that it could affect neurotransmitter systems, potentially influencing mood and behavior.
Pharmacological Studies
This compound has been studied for its potential pharmacological effects, particularly in relation to:
- Neurotransmitter Modulation : Preliminary studies suggest that BMMPA may influence dopamine and serotonin pathways, which are crucial for mood regulation.
- Antimicrobial Activity : Some research indicates potential antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies
- Neuropharmacological Effects : A study examined the effects of BMMPA on rodent models, highlighting its potential to enhance cognitive functions through dopaminergic pathways. The results showed improved performance in memory tasks when administered at specific dosages.
- Antimicrobial Efficacy : In vitro tests demonstrated that BMMPA exhibited activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
Synthesis and Chemical Reactions
BMMPA can be synthesized via reductive amination processes involving 1-benzyl-2-methylpiperidin-4-one. The synthesis typically requires inert conditions to prevent oxidation.
Synthetic Route Overview
- Starting Material : 1-benzyl-2-methylpiperidin-4-one
- Reducing Agent : Sodium borohydride or lithium aluminum hydride
- Conditions : Conducted under nitrogen atmosphere to avoid oxidative degradation.
Comparison with Related Compounds
BMMPA's structure allows it to be compared with similar compounds:
| Compound | Structure Comparison | Unique Features |
|---|---|---|
| 1-Benzylpiperidine | Lacks methyl group at the 2-position | Less potent due to reduced steric hindrance |
| 4-Aminopiperidine | Lacks both benzyl and methyl groups | Different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
